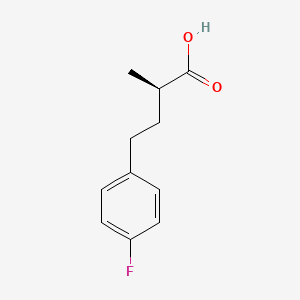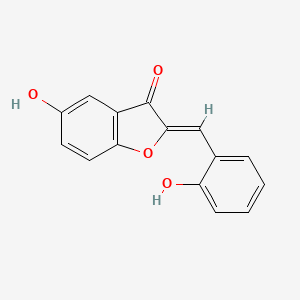
(Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one” is a compound that has been studied for its potential antitubercular and antifungal properties . It is part of a novel series of benzofuran-3-carbohydrazide and its analogs .
Synthesis Analysis
The compound and its analogs were synthesized and characterized spectroscopically . The synthesis involved obtaining various 2,2-disubstituted benzofuran-3-ols as racemic mixtures of the two possible syn and anti diastereoisomers, which can be separated after silylation .Chemical Reactions Analysis
The compound was screened for in vitro anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis H37Rv strains by using resazurin assay utilizing microtiter-plate method (REMA) .Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Approaches
Innovative synthetic methodologies have been developed to produce benzofuran derivatives, highlighting the versatility of these compounds in organic synthesis. For instance, a novel palladium-catalyzed carbonylative synthesis utilizes 2-hydroxybenzyl alcohols and formic acid as a CO source to produce various benzofuran-2(3H)-one derivatives in moderate to good yields, demonstrating an efficient route for their synthesis (Li et al., 2017).
Structural Characterization
The vibrational and electronic properties of similar benzofuran compounds have been extensively studied, providing insights into their ground state characteristics through experimental techniques and theoretical calculations. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds (Veeraiah et al., 2012).
Biological Activities and Applications
Antioxidant Activity
Benzofuran derivatives have been synthesized and evaluated for their antioxidant activities. The employment of three-component Strecker-type reactions for the synthesis of these derivatives has demonstrated significant antioxidant properties, offering potential for therapeutic applications (Ezzatzadeh & Hossaini, 2018).
Anti-inflammatory Activity
New benzofuran derivatives isolated from natural sources have shown promising anti-inflammatory activities. For example, compounds from Liriope spicata var. prolifera exhibited significant inhibitory activity against neutrophil respiratory burst, suggesting their potential in treating inflammatory conditions (Hu et al., 2011).
Antimicrobial and Cytotoxicity Studies
The antimicrobial potential and cytotoxicity of novel benzofuran derivatives have been assessed, highlighting their activity against various bacterial and fungal strains, as well as their non-toxic nature against human cervical and Supt1 cancer cell lines. This suggests their applicability in developing new antimicrobial agents with reduced side effects (Shankar et al., 2018).
Properties
IUPAC Name |
(2Z)-5-hydroxy-2-[(2-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-5-6-13-11(8-10)15(18)14(19-13)7-9-3-1-2-4-12(9)17/h1-8,16-17H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVXVUZTPFLEPQ-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2722018.png)

![1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B2722024.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2722025.png)
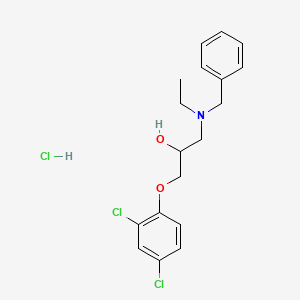
![2,6-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2722029.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2722031.png)
![1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2722032.png)
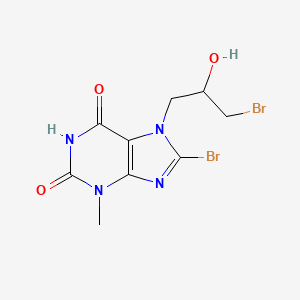
![1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2722037.png)
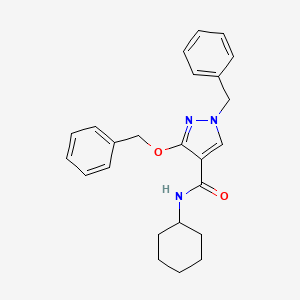
![7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2722039.png)
